molecular formula C9H17N B14376683 2-Ethenyl-1-propylpyrrolidine CAS No. 88067-42-9

2-Ethenyl-1-propylpyrrolidine

Cat. No.: B14376683
CAS No.: 88067-42-9
M. Wt: 139.24 g/mol
InChI Key: PWMRCAWYNSYNML-UHFFFAOYSA-N
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Description

2-Ethenyl-1-propylpyrrolidine is a heterocyclic organic compound that features a five-membered pyrrolidine ring with an ethenyl group at the second position and a propyl group at the first position. This compound is part of the pyrrolidine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethenyl-1-propylpyrrolidine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors. For instance, a nitrone or an azomethine ylide can undergo a 1,3-dipolar cycloaddition with an olefin to form the pyrrolidine ring . The reaction conditions typically involve the use of a solvent such as dichloromethane and a catalyst like copper(I) iodide to facilitate the cycloaddition.

Industrial Production Methods

Industrial production of pyrrolidine derivatives often involves the reaction of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst supported on alumina . This reaction is carried out at elevated temperatures (165–200°C) and high pressures (17–21 MPa) in a continuous tube reactor. The product is then purified through multistage distillation processes.

Chemical Reactions Analysis

Types of Reactions

2-Ethenyl-1-propylpyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ethenyl group, where halogens or other nucleophiles replace the hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of saturated pyrrolidine derivatives.

    Substitution: Formation of halogenated pyrrolidine derivatives.

Mechanism of Action

The mechanism of action of 2-Ethenyl-1-propylpyrrolidine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of enzymes like poly(ADP-ribose) polymerase-1 and -2, which are involved in DNA damage repair . The compound binds to the active site of these enzymes, preventing their normal function and thereby exerting its biological effects.

Comparison with Similar Compounds

2-Ethenyl-1-propylpyrrolidine can be compared with other pyrrolidine derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and biological activity compared to other pyrrolidine derivatives.

Properties

CAS No.

88067-42-9

Molecular Formula

C9H17N

Molecular Weight

139.24 g/mol

IUPAC Name

2-ethenyl-1-propylpyrrolidine

InChI

InChI=1S/C9H17N/c1-3-7-10-8-5-6-9(10)4-2/h4,9H,2-3,5-8H2,1H3

InChI Key

PWMRCAWYNSYNML-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCCC1C=C

Origin of Product

United States

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